In Vitro Anti-Amoebic Potency: Etofamide Is 7-Fold More Potent Than Clefamide
In standardized in vitro assays against Entamoeba histolytica, etofamide exhibits anti-amoebic activity that is 7-fold more potent than clefamide, a structurally related dichloroacetamide derivative [1]. This establishes etofamide as the higher-potency option within the nitroaryl-containing dichloroacetamide subgroup. Additionally, etofamide demonstrates an IC50 of 5.96 mg/L against amoebae in culture and an MIC of 0.04 µg/mL against pathogenic E. histolytica strains [2]. For context, diloxanide furoate (the most widely used luminal dichloroacetamide) shows MIC values of 1.95–2.5 µg/mL against various E. histolytica strains, placing etofamide's MIC roughly two orders of magnitude lower .
| Evidence Dimension | In vitro anti-amoebic potency (relative potency ratio) |
|---|---|
| Target Compound Data | Etofamide: 7× more potent than clefamide; MIC 0.04 µg/mL; IC50 5.96 mg/L |
| Comparator Or Baseline | Clefamide: baseline potency (1× reference); Diloxanide furoate: MIC 1.95–2.5 µg/mL |
| Quantified Difference | 7-fold potency advantage over clefamide; MIC approximately 49–62× lower than diloxanide furoate |
| Conditions | In vitro E. histolytica culture (clefamide comparison); pathogenic strain MIC determination (0.04 µg/mL); IC50 against amoebae (5.96 mg/L) |
Why This Matters
For screening programs or analytical reference standard selection, etofamide provides a substantially more potent dichloroacetamide comparator than clefamide, enabling greater dynamic range in dose-response assays.
- [1] Shaphar Medical Database. 依托法胺 (Etofamide): 体外抗阿米巴作用较克立法胺(Clefamide)强7倍. Mall.shaphar.com. View Source
- [2] Medum.ru. Этофамид: минимальная подавляющая концентрация 0.04 мкг/мл для патогенных штаммов Entamoeba histolytica. View Source
